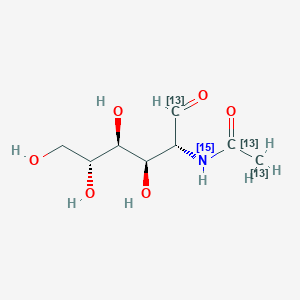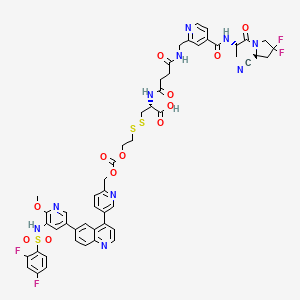
Fap-PI3KI1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fap-PI3KI1 is a novel compound that targets fibroblast activation protein (FAP) and inhibits phosphatidylinositol 3-kinase (PI3K). This compound has shown promise in reducing fibrosis and extending life in mouse models of idiopathic pulmonary fibrosis (IPF) . This compound is designed to specifically target myofibroblasts, which are cells activated by transforming growth factor-β (TGFβ) in fibrotic tissue and secrete collagen and other fibrosis-causing proteins in a PI3K-dependent manner .
Preparation Methods
The preparation of Fap-PI3KI1 involves conjugating a ligand for fibroblast activation protein (FAPL) to a PI3K inhibitor. The PI3K inhibitor is derivatized from omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor . The synthesis process includes the use of a disulfide bond, which is cleaved in the reductive endosomal environment to attach the PI3K inhibitor to FAPL . This method ensures that the compound is specifically taken up by FAP-expressing cells .
Chemical Reactions Analysis
Fap-PI3KI1 undergoes several types of chemical reactions, primarily involving its interaction with FAP-expressing cells. The compound is internalized by these cells and retains efficacy after the drug is removed . The major product formed from these reactions is the inhibition of collagen production and reduction of fibrosis . Common reagents and conditions used in these reactions include the use of disulfide bonds and reductive endosomal environments .
Scientific Research Applications
Fap-PI3KI1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3K and its effects on collagen production . In biology, it is used to understand the role of FAP in fibrotic tissues and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for idiopathic pulmonary fibrosis and other fibrotic diseases .
Mechanism of Action
The mechanism of action of Fap-PI3KI1 involves its specific targeting of FAP-expressing myofibroblasts. The compound is internalized by these cells through endocytosis, where the disulfide bond is cleaved in the reductive endosomal environment, releasing the PI3K inhibitor . This inhibition of PI3K reduces collagen production and other signs of fibrosis, such as the expression of α-smooth muscle actin . The molecular targets and pathways involved include the PI3K pathway and the TGFβ signaling pathway .
Comparison with Similar Compounds
Fap-PI3KI1 is unique in its specific targeting of FAP-expressing cells and its dual inhibition of PI3K and mTOR. Similar compounds include omipalisib (GSK2126458), which is a dual PI3K/mTOR inhibitor, and other PI3K inhibitors that have been used in clinical trials for IPF . this compound’s targeted delivery to FAP-expressing cells reduces the toxicity associated with PI3K inhibitors and enhances its efficacy in reducing fibrosis .
Properties
Molecular Formula |
C52H48F4N10O12S3 |
|---|---|
Molecular Weight |
1177.2 g/mol |
IUPAC Name |
(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyridin-2-yl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]quinolin-4-yl]pyridin-2-yl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1 |
InChI Key |
DXXIUVWNTLDCDL-QWSSMIDASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


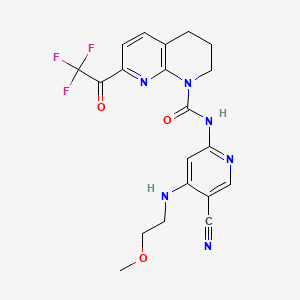
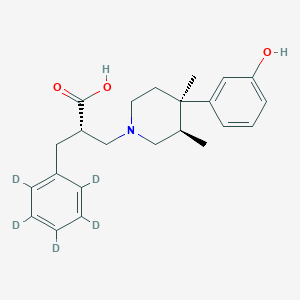
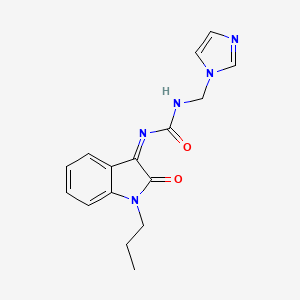
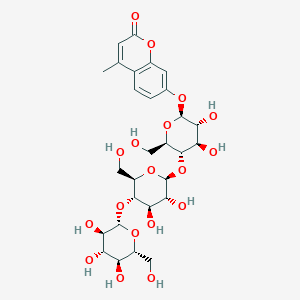
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
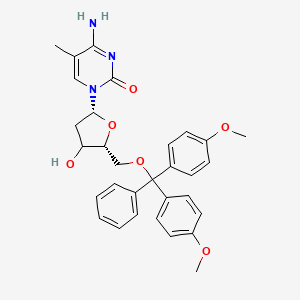


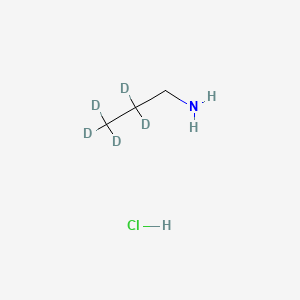
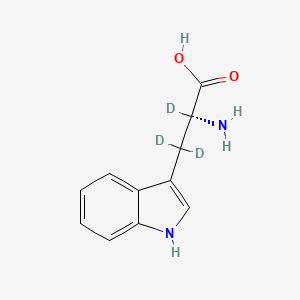
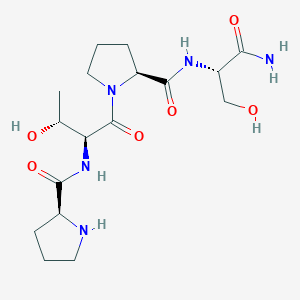
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)

